molecular formula C10H10BrNO B13619915 1-(4-Bromo-1H-indol-2-yl)ethanol

1-(4-Bromo-1H-indol-2-yl)ethanol

Cat. No.: B13619915
M. Wt: 240.10 g/mol
InChI Key: GKIDQDDZKRYIAF-UHFFFAOYSA-N
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Description

1-(4-Bromo-1H-indol-2-yl)ethanol is an organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound features a bromine atom at the 4-position of the indole ring and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol typically involves the bromination of indole followed by the introduction of the ethanol group. One common method is as follows:

    Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.

    Introduction of Ethanol Group: The brominated indole is then reacted with an appropriate reagent, such as ethylene oxide or an alcohol, under acidic or basic conditions to introduce the ethanol group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1H-indol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or alkyl halides are used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 1-(4-Bromo-1H-indol-2-yl)acetaldehyde or 1-(4-Bromo-1H-indol-2-yl)acetic acid.

    Reduction: 1-(4-Hydro-1H-indol-2-yl)ethanol.

    Substitution: 1-(4-Amino-1H-indol-2-yl)ethanol or 1-(4-Alkyl-1H-indol-2-yl)ethanol.

Scientific Research Applications

1-(4-Bromo-1H-indol-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-indol-2-yl)ethanol involves its interaction with various molecular targets and pathways. The bromine atom and the ethanol group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-1H-indol-2-yl)ethanol: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluoro-1H-indol-2-yl)ethanol: Similar structure with a fluorine atom instead of bromine.

    1-(4-Methyl-1H-indol-2-yl)ethanol: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(4-Bromo-1H-indol-2-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

1-(4-bromo-1H-indol-2-yl)ethanol

InChI

InChI=1S/C10H10BrNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-6,12-13H,1H3

InChI Key

GKIDQDDZKRYIAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(N1)C=CC=C2Br)O

Origin of Product

United States

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